molecular formula C9H5Cl2FO3 B13702275 3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid

3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid

Cat. No.: B13702275
M. Wt: 251.03 g/mol
InChI Key: FJSAGKKOIJOTEG-UHFFFAOYSA-N
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Description

3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of dichloro and fluorophenyl groups attached to an oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,6-dichloro-4-fluorophenol with appropriate reagents to introduce the oxopropanoic acid group. One common method involves the use of sodium methoxide in methanol under a nitrogen atmosphere, followed by neutralization with sodium acetate-acetic acid buffer solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-fluorophenyl)ethanol
  • 2,6-Dichloro-4-fluorophenol
  • 2,6-Dichloro-3-fluorophenyl)ethan-1-ol

Uniqueness

3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid is unique due to its specific combination of dichloro and fluorophenyl groups with an oxopropanoic acid moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C9H5Cl2FO3

Molecular Weight

251.03 g/mol

IUPAC Name

3-(2,6-dichloro-4-fluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H5Cl2FO3/c10-6-1-4(12)2-7(11)5(6)3-8(13)9(14)15/h1-2H,3H2,(H,14,15)

InChI Key

FJSAGKKOIJOTEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC(=O)C(=O)O)Cl)F

Origin of Product

United States

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